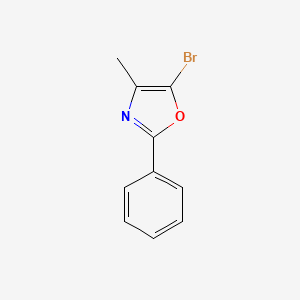

5-Bromo-4-methyl-2-phenyl-1,3-oxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQHNFHCQSTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571577 | |

| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21354-98-3 | |

| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functional Group Transformations of 5 Bromo 4 Methyl 2 Phenyl 1,3 Oxazole

Reactivity of the Bromine Substituent

The bromine atom at the C5 position is the primary site of reactivity, enabling both nucleophilic substitution and, more significantly, a range of metal-catalyzed cross-coupling reactions. These transformations are crucial for the elaboration of the oxazole (B20620) scaffold.

Direct nucleophilic substitution of the bromine on the oxazole ring is challenging. A process known as the halogen dance isomerization has been observed in related 5-bromo-oxazole systems, where treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at C4. nih.gov This can be followed by a halogen exchange process to generate a more stable 5-lithio-4-bromo-oxazole intermediate. nih.gov This intermediate can then react with various electrophiles. nih.gov While direct displacement of the bromide by a nucleophile is not the primary pathway, this isomerization provides a route to functionalize the ring at a different position. nih.gov

In some heterocyclic systems, nucleophilic substitution can occur, as seen in the reaction of 2-bromomethyl-1,3-thiaselenole with thiols, which proceeds through the formation of a seleniranium cation intermediate. mdpi.com However, for 5-bromo-oxazoles, metal-catalyzed pathways are generally more efficient and widely employed for forming new carbon-carbon or carbon-heteroatom bonds.

Metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of 5-bromo-4-methyl-2-phenyl-1,3-oxazole. Palladium and nickel catalysts are predominantly used to couple the bromo-oxazole with a wide array of organometallic and organic partners. rsc.orgbris.ac.uk These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. bris.ac.uk

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides. nih.gov This reaction is widely applied to bromo-heterocycles to introduce aryl or heteroaryl substituents. nih.govuzh.ch For bromo-oxazoles and related structures like 5-bromoisoxazoles, palladium catalysts are commonly employed. researchgate.netresearchgate.net The choice of catalyst, ligand, and base is critical for achieving high yields and suppressing side reactions. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands such as P(t-Bu)₃·HBF₄ with a Pd₂(dba)₃ catalyst has been shown to be effective in the coupling of 3,4-disubstituted 5-bromoisoxazoles, providing good to high yields of the corresponding arylated products. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol | 93% | sci-hub.se |

| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | - | Ag₂CO₃ | MeCN | 81% | uzh.ch |

Table data is based on reactions with similar bromo-heterocyclic substrates and is representative of conditions applicable to this compound.

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is noted for its high functional group tolerance. The application of Negishi coupling allows for the introduction of various alkyl, alkenyl, and aryl groups onto the oxazole ring. researchgate.net For instance, 2,4-disubstituted oxazoles have been functionalized using Negishi-type couplings with alkyne-derived vinylmetallic intermediates. researchgate.net A common strategy for preparing the necessary organozinc reagent from a bromo-oxazole involves a halogen-metal exchange (e.g., with lithium) followed by transmetalation with a zinc salt like ZnBr₂ or ZnCl₂. nih.govresearchgate.net This organozinc species can then be coupled with another organic halide.

The Sonogashira cross-coupling provides a reliable method for the synthesis of alkynylated heterocycles by reacting a terminal alkyne with an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netrsc.org This reaction has been successfully applied to various halogenated isoxazoles to produce C4-alkynylisoxazoles in high yields. nih.govresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups on both the alkyne and the heterocyclic partner. nih.gov Catalysts such as Pd(PPh₃)₂Cl₂ are commonly used for this transformation. nih.govresearchgate.net

Table 2: Typical Conditions for Sonogashira Cross-Coupling of Halo-Heterocycles

| Halide Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-disubstituted-4-iodoisoxazoles | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Up to 98% | nih.govresearchgate.net |

Table data is based on reactions with similar halo-heterocyclic substrates and is illustrative of conditions applicable to this compound.

Beyond the specifically named reactions, both palladium and nickel catalysts facilitate cross-couplings with a broader range of organometallic reagents. bris.ac.uk Nickel catalysts are often favored for their lower cost and distinct reactivity, sometimes enabling couplings that are challenging with palladium. rsc.orgnih.gov For example, nickel catalysts have been effectively used in the cross-coupling of allylic compounds with "hard" nucleophiles like Grignard reagents, employing chiral P-N ligands such as optically active oxazolinylferrocenylphosphines. rsc.org

The choice between palladium and nickel can influence the reaction's scope and efficiency. Palladium catalysts like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are ubiquitous in cross-coupling chemistry. acs.org Nickel catalysis has proven particularly effective for coupling challenging substrates, including various aryl electrophiles like phenols and aryl ethers, with organoboron reagents. rsc.org These methodologies provide a comprehensive toolkit for modifying the this compound scaffold by forming new C-C bonds with organomagnesium (Grignard), organoboron (Suzuki), and organozinc (Negishi) reagents.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Oxazole Ring System

The oxazole ring exhibits a unique reactivity pattern, behaving as a diene in cycloaddition reactions and being susceptible to both electrophilic and nucleophilic attacks, depending on the reaction conditions and substitution pattern.

Electrophilic Substitution Preferences

The oxazole ring is considered an electron-rich aromatic system, yet it is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comwikipedia.org The typical order of reactivity for electrophilic attack on an unsubstituted oxazole is C5 > C4 > C2.

For this compound, the substitution pattern significantly alters this preference:

C5 Position: This position is occupied by a bromine atom, precluding direct electrophilic substitution.

C4 Position: The presence of a methyl group at this position makes it a potential site for substitution, although it is less reactive than an unsubstituted C5 position.

C2 Position: This is the most electron-deficient carbon in the ring and is generally the least reactive towards electrophiles. pharmaguideline.com

Given that the most reactive positions on the oxazole nucleus are substituted, electrophilic attack is more likely to occur on the C2-phenyl ring, which is activated towards substitution at its ortho- and para-positions. Reactions such as nitration or halogenation would likely yield substitution on the phenyl group rather than the oxazole ring under standard conditions.

Oxidation Reactions of Oxazole Derivatives

The oxazole ring is generally stable to many oxidizing agents. However, strong oxidants can lead to ring cleavage. pharmaguideline.com For instance, treatment with reagents like cold potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com

A notable oxidation reaction for some oxazole derivatives involves photo-oxidation. In the presence of singlet oxygen, oxazoles can undergo a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges to a triamide derivative. The susceptibility to oxidation can also be enzyme-mediated. For example, certain 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone by aldehyde oxidase. nih.gov While specific oxidation studies on this compound are not extensively detailed, its behavior is expected to align with that of other substituted oxazoles, showing relative stability except under harsh oxidative conditions or specific enzymatic action.

Diels-Alder Reactions and Cycloaddition Chemistry

Oxazoles can function as dienes in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgwikipedia.org This reaction provides a powerful route for the synthesis of substituted pyridines. The oxazole typically reacts across its C4 and C5 positions with a suitable dienophile (an alkene or alkyne). The initial cycloadduct is a bicyclic intermediate containing an oxygen bridge, which subsequently undergoes a retro-Diels-Alder reaction or elimination of a small molecule (like water) to aromatize into a pyridine (B92270) ring. wikipedia.org

The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com

Diene (Oxazole): Electron-donating groups on the oxazole ring enhance its reactivity. In this compound, the C4-methyl group is electron-donating, which should facilitate the reaction.

Dienophile: Electron-withdrawing groups on the dienophile accelerate the reaction. libretexts.org

The reaction of this compound with various dienophiles is expected to yield highly substituted pyridine derivatives. The bromine atom at the C5 position would be incorporated into the final pyridine structure, offering a handle for further functionalization.

| Dienophile | Expected Pyridine Product Structure | Notes |

|---|---|---|

| Maleic Anhydride (B1165640) | A pyridine dicarboxylic anhydride derivative | A classic, highly reactive dienophile due to two strong electron-withdrawing carbonyl groups. |

| Dimethyl Acetylenedicarboxylate (DMAD) | A pyridine dicarboxylate derivative | An alkyne dienophile that leads directly to the aromatic pyridine without an elimination step. |

| Acrylonitrile | A cyanopyridine derivative | An alkene with an electron-withdrawing nitrile group. |

| Ethyl Acrylate | A pyridine carboxylate derivative | A common dienophile with an ester functional group. |

C-N Coupling Reactions of Halogenated Oxazoles

The bromine atom at the C5 position of this compound is a key functional group that enables various cross-coupling reactions, particularly the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. acs.org

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines that promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com The versatility of this reaction allows for the coupling of the bromo-oxazole with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and even amides. wikipedia.orgnih.gov

| Nitrogen Nucleophile | Catalyst/Ligand System (Example) | Base (Example) | Product Class |

|---|---|---|---|

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-Arylamino-oxazole |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 5-Morpholinyl-oxazole |

| Benzylamine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | 5-(Benzylamino)-oxazole |

| Carbazole | Pd(OAc)₂ / RuPhos | K₂CO₃ | 5-Carbazolyl-oxazole |

This methodology provides a direct and modular route to synthesize a diverse library of 5-amino-oxazole derivatives, which are valuable structures in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Methyl 2 Phenyl 1,3 Oxazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive structural information.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and phenyl protons. The methyl protons (CH₃) at the C4 position would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The protons of the phenyl group at the C2 position would generate a more complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). Specifically, the ortho-protons are expected at a lower field compared to the meta- and para-protons due to the electronic effects of the oxazole (B20620) ring.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the methyl group is expected to resonate at a high field (δ 10-20 ppm). The carbons of the oxazole ring (C2, C4, and C5) and the phenyl ring will appear at a lower field. Based on data from analogous structures, the C2 carbon, attached to both the phenyl ring and the heteroatoms, is anticipated around δ 160 ppm. rsc.org The C4 and C5 carbons, substituted with the methyl and bromo groups respectively, would have their chemical shifts significantly influenced by these substituents. For comparison, in 2-(4-Chloro phenyl)-5-isopropyl oxazole, the oxazole ring carbons appear at δ 160.0 (C2), 159.1 (C5), and 122.4 (C4). rsc.org For the target compound, the C4 carbon would be shifted downfield due to the methyl group, while the C5 carbon would be significantly affected by the electronegative bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Methyl (C4-C H₃) | ¹³C | 10 - 20 | Aliphatic carbon signal. |

| Methyl (C H₃) | ¹H | 2.0 - 2.5 | Singlet, 3H. |

| Phenyl (C ₆H₅) | ¹³C | 125 - 135 | Aromatic carbons, multiple signals. |

| Phenyl (C₆H ₅) | ¹H | 7.3 - 8.2 | Multiplet, 5H. |

| Oxazole C 2 | ¹³C | ~160 | Influenced by phenyl group and N atom. |

| Oxazole C 4 | ¹³C | 120 - 130 | Influenced by methyl substituent. |

| Oxazole C 5 | ¹³C | 115 - 125 | Influenced by bromo substituent. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would primarily show correlations among the ortho, meta, and para protons of the phenyl ring, helping to decipher their complex splitting patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and similarly for the C-H bonds of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. ipb.pt For the target compound, an HMBC spectrum would be expected to show a correlation between the methyl protons and the C4 and C5 carbons of the oxazole ring. Furthermore, correlations between the ortho-protons of the phenyl ring and the C2 carbon of the oxazole ring would firmly establish the connection between the phenyl and oxazole moieties.

The chemical shifts in the NMR spectra of oxazole derivatives are highly sensitive to the nature and position of substituents on the ring. nih.govnih.govresearchgate.net In this compound, the three substituents each exert a distinct electronic influence.

Phenyl Group at C2: The aromatic ring at the C2 position generally causes a deshielding effect on the adjacent C2 carbon.

Methyl Group at C4: The electron-donating methyl group at the C4 position typically causes an upfield shift (shielding) for the C4 carbon compared to an unsubstituted carbon.

Bromo Group at C5: The electronegative bromine atom at the C5 position exerts a strong deshielding effect on the directly attached C5 carbon, shifting its signal downfield. libretexts.org This effect is a key diagnostic feature for confirming the position of the bromine atom. The cumulative effect of these substituents dictates the final observed chemical shifts.

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the calculated molecular weight is approximately 238.08 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This pattern is the distinctive isotopic signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For an analogue, (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the calculated mass for the molecular ion [M]⁺ was 403.0572, with the found mass being 403.0574, confirming its elemental composition. mdpi.com A similar level of accuracy would be expected for this compound. Fragmentation patterns in the mass spectrum would likely involve the loss of the bromine atom, followed by cleavage of the oxazole ring or loss of substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

Aromatic C-H Stretching: Vibrations from the phenyl group are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group C-H stretching vibrations would appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the oxazole ring are characteristic and typically appear in the 1500-1650 cm⁻¹ region. For example, various 2,5-disubstituted oxazoles show bands in the 1604-1609 cm⁻¹ range. rsc.org

C-O-C Stretching: The ether-like C-O-C stretching within the oxazole ring is expected to produce a strong band, often around 1050-1150 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers (500-650 cm⁻¹).

Data from a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, shows characteristic IR peaks that support the general regions for these functional groups. vensel.orgresearchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Oxazole Ring C=N/C=C Stretch | 1500 - 1650 |

| C-O-C Stretch | 1050 - 1150 |

| C-Br Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The 2-phenyl-1,3-oxazole core constitutes a conjugated π-electron system, which is expected to absorb UV radiation. The absorption maximum (λₘₐₓ) is influenced by the substituents on the oxazole and phenyl rings. globalresearchonline.net

Studies on various π-conjugated oxazole dyes show that they can exhibit strong fluorescence, with emission wavelengths and quantum yields being highly dependent on the molecular structure and substitution pattern. researchgate.netnih.gov For instance, 2,5-diaryl oxazoles are known to be effective fluorophores. researchgate.net The presence of the phenyl group at the C2 position in this compound suggests that the compound could possess interesting photophysical properties, such as fluorescence. The electronic properties can also be affected by solvent polarity (solvatochromism), where a change in solvent can shift the absorption and emission maxima. nih.gov While the five-membered oxadiazole ring itself does not typically fluoresce, its conjugation with phenyl rings can lead to strong absorption and emission. wordpress.com A similar principle applies to the oxazole ring system.

Absorption Spectra Analysis

The electronic absorption spectra of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles are typically characterized by intense absorption bands in the ultraviolet (UV) region, arising from π → π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the nature and position of the substituents on the oxazole and phenyl rings.

In studies of various π-conjugated oxazole dyes, it has been observed that extending the conjugation, for instance by introducing styryl or alkynyl groups at the C-2 or C-5 position, leads to a significant bathochromic (red) shift in the absorption maxima. researchgate.net For example, 2,5-diaryloxazoles generally exhibit absorption maxima between 380 and 410 nm. researchgate.net The introduction of electron-donating or electron-withdrawing groups can further modulate these properties. For the analogue 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), a bathochromic shift is observed in the absorption spectra as solvent polarity increases, which is indicative of a π → π* transition. researchgate.net

The absorption characteristics of several 2,5-disubstituted oxazole analogues are presented below, illustrating the influence of substitution on the electronic transitions.

Table 1: Absorption Maxima for Selected 2,5-Disubstituted Oxazole Analogues

| Compound Name | Substituent at C-2 | Substituent at C-5 | λmax (nm) |

|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Phenyl | Phenyl | ~320 |

| 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) | 4-(5-phenyl-1,3-oxazol-2-yl)phenyl | Phenyl | ~365 |

| 2-(Styryl)oxazole Analogue | Styryl | Aryl | ~450 |

Solvatochromism and Intramolecular Charge Transfer Studies

Solvatochromism, the change in the color of a substance in response to the polarity of its solvent, is a powerful tool for probing the electronic structure of molecules in their ground and excited states. In many oxazole derivatives, particularly those with donor-acceptor (push-pull) character, a significant solvatochromic effect is observed in their fluorescence spectra, indicating a change in the dipole moment upon excitation. This phenomenon is often linked to an intramolecular charge transfer (ICT) process.

Upon photoexcitation, an electron is redistributed from the electron-donating part to the electron-accepting part of the molecule, creating a more polar excited state. This ICT state is stabilized to a greater extent by polar solvents, resulting in a bathochromic shift in the emission wavelength. Studies on various π-conjugated oxazoles have demonstrated strong solvatochromic fluorescence, with Stokes shifts (the difference between the absorption and emission maxima) reaching up to 208 nm. researchgate.net For instance, certain oxazole derivatives show a marked red shift in their emission spectra when the solvent is changed from nonpolar (e.g., toluene) to polar (e.g., DMSO). researchgate.net This behavior confirms an increase in the dipole moment in the excited state and the presence of a significant degree of charge transfer character.

The data below illustrates the solvatochromic shift for a representative push-pull oxazole analogue.

Table 2: Solvatochromic Emission Data for an Oxazole Analogue

| Solvent | Polarity (Dielectric Constant) | Emission λmax (nm) |

|---|---|---|

| Toluene | 2.38 | 480 |

| THF | 7.58 | 510 |

| DCM | 8.93 | 525 |

| Acetonitrile | 37.5 | 550 |

pH-Dependent Emission Spectroscopy (as a characterization tool for electronic environment)

The electronic environment of a fluorophore can be significantly altered by changes in pH, particularly if the molecule contains acidic or basic functional groups. While direct studies on this compound are limited, the principles can be understood from studies on related nitrogen-containing heterocycles like imidazoles. nih.govnih.gov The nitrogen atom at position 3 of the oxazole ring is basic and can be protonated in acidic media. This protonation event profoundly impacts the electronic distribution within the conjugated system, leading to observable changes in the absorption and emission spectra.

In studies of fluorescent imidazoles, three distinct species—protonated, neutral, and deprotonated—were identified across a broad pH range, each with unique absorption and emission bands. nih.govscilit.com

Acidic conditions (low pH): Protonation of the ring nitrogen typically leads to a blue shift (hypsochromic shift) in the absorption spectrum. The resulting cation has a different electronic structure, which alters the energy of the excited state.

Neutral conditions: The molecule exists in its neutral form with a characteristic emission spectrum.

Basic conditions (high pH): For molecules with an acidic proton (e.g., on a substituent), deprotonation can occur, forming an anion and causing a significant shift in the emission, often to a longer wavelength (bathochromic shift). nih.gov

This pH sensitivity allows emission spectroscopy to be used as a sensitive tool to characterize the electronic environment and determine the ground-state and excited-state pKa values of the fluorophore. nih.gov The analysis of these spectral shifts provides insight into the charge distribution and proton transfer processes within the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not publicly documented, analysis of closely related bromo-oxazole analogues provides significant insight into the expected structural features.

A study on ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate revealed a monoclinic crystal system with a P2₁/n space group. vensel.org The asymmetric unit contained two independent molecules arranged in an inverted planar orientation. vensel.org The planarity of the oxazole ring and its substituents is a key feature, facilitating π-system conjugation. The solid-state packing of this analogue is stabilized by a network of intermolecular C-H···O hydrogen bonds. vensel.org

In another analogue, (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole , the crystal structure was also determined to be monoclinic (P2₁/c space group). mdpi.com The analysis revealed that the oxazoline (B21484), p-tolyl, and phenyl rings are slightly twisted relative to each other. mdpi.com

Table 3: Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

Data sourced from Murtuja, S. et al. (2023). vensel.org

Computational Chemistry and Mechanistic Elucidation of Oxazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of organic molecules. africanjournalofbiomedicalresearch.com By calculating the electron density, DFT methods can accurately determine the ground-state geometry, molecular orbitals, and various reactivity descriptors, offering a detailed portrait of the molecule's characteristics. For oxazole (B20620) derivatives, DFT calculations are routinely performed to gain deeper insights into their electronic properties and reactivity. africanjournalofbiomedicalresearch.com

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comirjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com For many oxazole and related heterocyclic derivatives, this energy gap is calculated to be in the range of 4 to 5 eV, indicating good kinetic stability. ajchem-a.comirjweb.comirjweb.com The analysis of these orbitals also reveals their character, which is often π-π* for electronic transitions in these conjugated systems. bohrium.com

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic Oxazole Derivative irjweb.com | -5.6518 | -0.8083 | 4.8435 |

| Fluorophenyl-Oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |

| Generic Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

Molecular Electrostatic Potential (MESP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. ajchem-a.comnih.gov It helps to identify the regions that are rich or poor in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack. researchgate.net In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For oxazole derivatives, the nitrogen atom of the oxazole ring is often found to be a site of negative potential, making it a likely binding site for electrophiles. ajchem-a.com Analysis of Mulliken atomic charges provides further quantitative detail on the electron distribution among the atoms in the molecule. africanjournalofbiomedicalresearch.comajchem-a.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.comnih.gov These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive. irjweb.comirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A "soft" molecule has a small energy gap and is more reactive. irjweb.com

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): Related to electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η.

These parameters are instrumental in comparing the reactivity of different molecules within a series and understanding their interaction tendencies. irjweb.comnih.gov

| Compound Class | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Generic Oxazole Derivative irjweb.com | 2.4218 | 0.2128 | - |

| Fluorophenyl-Oxadiazole ajchem-a.com | 2.2407 | 0.4462 | 4.1904 |

| Generic Imidazole Derivative irjweb.com | 2.2449 | - | - |

The geometry optimization process yields precise data on bond lengths and the angles between bonds. irjweb.com A key parameter is the dihedral (or torsion) angle, which describes the rotation around a bond. In molecules with multiple rings, like 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, the dihedral angles between the phenyl ring and the oxazole ring are particularly important. These angles determine the degree of planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, its electronic and optical properties. bohrium.com For example, in a similar structure, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the torsional angle between the p-tolyl ring and the oxazoline (B21484) ring is 5.99°, and between the oxazoline ring and the phenyl ring is 13.85°, indicating a slightly twisted conformation. mdpi.com Smaller dihedral angles suggest a more planar structure, which generally leads to more effective electronic delocalization. mdpi.com

Quantum Chemical Approaches for Electronic and Optoelectronic Properties

Beyond ground-state properties, quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to investigate the excited-state properties of molecules. bohrium.com These calculations can predict the one- and two-photon absorption properties, which are crucial for applications in optical devices. bohrium.com By simulating the electronic transitions between molecular orbitals, these methods can determine the absorption wavelengths and oscillator strengths, providing a theoretical absorption spectrum that can be compared with experimental data. bohrium.com For oxazole derivatives, which often exhibit strong absorption and luminescence, these studies are vital for understanding their potential use in materials science, such as in organic light-emitting diodes (OLEDs). bohrium.comontosight.ai The calculations can also account for solvent effects, typically using models like the Polarizable Continuum Model (PCM), to simulate behavior in different environments. bohrium.com

Non-Linear Optical (NLO) Response Parameters (e.g., Linear Polarizability, Hyperpolarizabilities)

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugation, can exhibit substantial NLO responses. Computational methods are frequently employed to predict the NLO properties of novel compounds.

The key parameters include linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the response of the molecular electron cloud to an external electric field. For this compound, the phenyl group can act as a π-electron donor, the oxazole ring as a linker, and the bromine atom as an electron-withdrawing group, creating the intramolecular charge transfer (ICT) characteristics often associated with NLO activity.

DFT calculations can be used to compute these parameters. For instance, a computational study on a related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, revealed a significant first hyperpolarizability (β) value, suggesting its potential as an NLO material. ahievran.edu.trresearchgate.net Similar calculations for this compound would involve optimizing the molecular geometry and then applying an external electric field within the DFT framework to determine the induced dipole moment, from which the polarizability and hyperpolarizability tensors can be derived. The results would provide a quantitative measure of its potential for NLO applications. nih.gov

Table 1: Representative Calculated NLO Properties for a Structurally Related Brominated Heterocycle

| Parameter | Description | Illustrative Value (e.g., for 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole) |

| α | Linear Polarizability | Varies with computational method |

| β | First Hyperpolarizability | 5503.52 × 10⁻³³ esu researchgate.net |

| γ | Second Hyperpolarizability | Varies with computational method |

Note: This table is illustrative and shows data for a related compound to demonstrate the type of information gained from NLO calculations. Specific values for this compound would require dedicated calculations.

Transition Density Matrix (TDM) Analysis

Transition Density Matrix (TDM) analysis is a computational tool used to visualize and understand the nature of electronic transitions, such as those observed in UV-Vis absorption spectra. It provides a graphical representation of the electron-hole coherence upon photoexcitation. In essence, a TDM plot shows where the electron is coming from (the "hole" density) and where it is going to (the "electron" density) during an electronic transition.

For a molecule like this compound, TD-DFT calculations would first be performed to identify the energies and oscillator strengths of its electronic transitions. researchgate.net TDM analysis would then be applied to the most significant transitions to characterize them. For example, it could clearly show whether a transition is a localized π→π* transition within the phenyl ring, a transition involving the oxazole ring, or, more likely, an intramolecular charge transfer (ICT) transition from the phenyl-oxazole system towards the bromine atom. This visualization is crucial for designing molecules with specific photophysical properties. nih.gov

Density of States (DOS) Analysis

Density of States (DOS) analysis provides another way to understand the electronic structure of a molecule by showing the number of available electronic states at each energy level. mdpi.com It is particularly useful for visualizing the contributions of different fragments of the molecule (e.g., the phenyl group, the oxazole ring, the methyl group, and the bromine atom) to the molecular orbitals, especially the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A projected DOS (PDOS) plot for this compound would illustrate which atoms or functional groups contribute most significantly to the HOMO and LUMO. mdpi.com For instance, it might reveal that the HOMO is primarily composed of orbitals from the phenyl ring and the oxazole core, while the LUMO has significant contributions from the bromine atom's orbitals. This information is invaluable for predicting the molecule's reactivity, its behavior as an electron donor or acceptor, and the nature of its electronic transitions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. nih.gov A key feature of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, which represent hyperconjugative and charge-transfer effects within the molecule.

Table 2: Example of NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π (C-C) Phenyl | π* (C=N) Oxazole | (Value) | π-conjugation |

| LP (O) Oxazole | σ* (C-Br) | (Value) | Hyperconjugation |

| LP (N) Oxazole | π* (C-C) Phenyl | (Value) | Hyperconjugation |

Note: This table represents the type of data generated from an NBO analysis. The specific interactions and their stabilization energies (E(2)) would need to be calculated for the target molecule.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on reaction pathways, transition state structures, and the influence of the reaction environment.

Elucidation of Reaction Pathways and Transition States (e.g., Halogenation Mechanisms)

For a molecule like this compound, one could computationally investigate its formation, for example, through a bromination reaction of a precursor like 4-methyl-2-phenyl-1,3-oxazole. The mechanism of electrophilic aromatic substitution or other halogenation pathways can be modeled. researchgate.netbeilstein-journals.org DFT calculations would be used to:

Identify the reactants, a brominating agent (e.g., Br₂ or NBS), and potentially a catalyst.

Model the formation of an intermediate, such as a σ-complex (Wheland intermediate), where the bromine atom attaches to the oxazole ring.

Locate the transition state structure for the formation of this intermediate and for the subsequent deprotonation step that restores aromaticity.

Calculate the activation energies for each step to determine the rate-determining step of the reaction.

These studies provide a step-by-step understanding of how the reaction proceeds at a molecular level, which is critical for optimizing reaction conditions. nih.govnih.gov

Solvent Effects in Computational Studies (e.g., Polarized Continuum Model)

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and pathways. Computational models can account for these effects. One of the most common approaches is the Polarized Continuum Model (PCM). researchgate.net

In the PCM approach, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. orientjchem.orgresearchgate.net The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the determination of molecular properties and reaction energetics in solution. orientjchem.org

When studying a reaction mechanism for this compound, performing calculations both in the gas phase and with a PCM for a relevant solvent (e.g., ethanol, chloroform) can reveal the solvent's role. Polar solvents, for instance, tend to stabilize charged intermediates and transition states more than nonpolar ones, which can significantly lower the activation energy and accelerate the reaction. The PCM method allows for a quantitative assessment of these stabilization effects. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The oxazole (B20620) ring is a key structural motif found in a multitude of biologically active natural products, particularly those isolated from marine organisms. chemrxiv.org The synthesis and modification of these structures are crucial for drug development. chemrxiv.org Halogenated oxazoles, such as 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, serve as highly effective building blocks in this endeavor. The presence of the bromine atom at the C5 position is particularly significant, as it provides a reactive handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.netignited.in

Methodologies such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions allow for the straightforward installation of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the brominated position. chemrxiv.orgsemanticscholar.orgtandfonline.com This capacity for late-stage diversification is highly advantageous in medicinal chemistry, where the rapid synthesis of analog libraries is often required. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions are frequently employed to form new carbon-carbon bonds by coupling bromooxazoles with various boronic acids. researchgate.nettandfonline.com This strategy facilitates the construction of complex, poly-substituted molecules that would be challenging to assemble using traditional condensation methods. semanticscholar.org

Below is a table representing typical Suzuki-Miyaura cross-coupling reactions involving bromo-oxazole substrates, illustrating the versatility of this building block approach.

| Bromo-oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aryl-4-bromo-oxazole | Aryl boronic acid | Pd(PPh3)4, Na2CO3, Toluene/H2O | 2,4-Diaryl-oxazole | Good to Excellent |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride, K2CO3, DMF | 2,5-dimethyl-4-(substituted biphenyl)-1,3-oxazole | Good |

| 5-Bromo-oxazole derivative | (Hetero)aryl boronic acid | Pd catalyst | 5-(Hetero)aryl-oxazole derivative | Up to 97% |

Scaffold for Further Chemical Derivatization and Functionalization

The inherent stability of the aromatic oxazole ring makes it an excellent scaffold, or core structure, upon which to build molecular complexity. chemrxiv.org this compound is a prime example of such a scaffold, where the C-Br bond serves as a key site for chemical derivatization. chemrxiv.org The reactivity of the bromine atom allows for its replacement with a wide array of other functional groups, enabling the synthesis of diverse compound libraries from a single, common intermediate.

Beyond the cross-coupling reactions mentioned previously, other functionalization methods can be employed. For example, lithiation of the oxazole ring followed by quenching with an electrophilic bromine source is a common method to install the bromine atom, which can then be used in subsequent reactions. chemrxiv.org This bromo-substituted scaffold can then undergo further transformations. Nucleophilic substitution reactions can replace the bromine with various nucleophiles, although such reactions on the oxazole ring can sometimes lead to ring-opening. pharmaguideline.com More commonly, the bromine is leveraged in coupling chemistries to introduce new functionalities.

The following table summarizes various derivatization reactions that can be performed on a bromo-oxazole scaffold, highlighting its versatility.

| Starting Scaffold | Reagents and Conditions | Functional Group Introduced | Reaction Type |

|---|---|---|---|

| 5-Bromo-oxazole | Aryl-B(OH)2, Pd Catalyst, Base | Aryl Group | Suzuki-Miyaura Coupling |

| 5-Bromo-oxazole | R-SnBu3, Pd Catalyst | Alkyl/Aryl/Vinyl Group | Stille Coupling |

| 5-Bromo-oxazole | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl Group | Sonogashira Coupling |

| 5-Bromo-oxazole | R-NH2, Pd Catalyst, Base | Amino Group | Buchwald-Hartwig Amination |

Development of Advanced Organic Materials

The unique electronic and photophysical properties of conjugated organic molecules have led to their use in a variety of advanced materials. The oxazole moiety, particularly when substituted with aromatic groups, is a promising component for such materials.

Applications in Organic Electronics

Oxazole-containing compounds are increasingly being investigated for their potential in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). scilit.com The performance of these materials is intrinsically linked to their molecular structure, which governs properties like charge transport and energy levels. The 2-phenyl-oxazole core in this compound provides a π-conjugated system that is essential for electronic activity.

Theoretical studies on related oxazole derivatives have suggested that they can be effective electron transport materials, a crucial component in OLED devices. scilit.com The electron reorganization energy of one such oxazole compound was calculated to be lower than its hole reorganization energy, indicating a preference for electron transport. scilit.com The structure of this compound can be systematically modified via cross-coupling reactions at the bromine site. This allows for the extension of the π-conjugated system by adding other aromatic or electron-withdrawing/donating groups, thereby tuning the frontier molecular orbital (HOMO/LUMO) energy levels and optimizing the material's electronic properties for specific device applications.

Fluorescent Dyes and Luminescent Materials

Many aromatic oxazole derivatives are known to exhibit strong fluorescence, making them suitable for use as fluorescent probes, sensors, and luminescent materials. mdpi.com Trisubstituted oxazoles, in particular, have been noted for their interesting photophysical properties, including fluorescence switching. chemrxiv.org The fluorescence characteristics are heavily influenced by the nature and position of the substituents on the oxazole ring.

The presence of a phenyl group, as in this compound, enhances the π-conjugation of the molecule, which is often a prerequisite for strong luminescence. researchgate.net Studies on various 2-aryl-benzoxazoles have demonstrated their potential as highly fluorescent materials, with some derivatives achieving fluorescence quantum yields approaching 99%. rsc.org These compounds often display a significant Stokes shift (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes as it minimizes self-quenching and improves detection sensitivity. mdpi.com By functionalizing the 5-position of the oxazole ring, it is possible to modulate the emission wavelength and quantum yield, tailoring the molecule for applications ranging from biological imaging to materials science.

The table below presents photophysical data for representative fluorescent oxazole derivatives, illustrating the luminescent potential of this class of compounds.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-(Phenanthro[9,10-d]oxazol-2-yl)pyridine | ~350 | ~400-550 (solvent dependent) | Variable | Approaching 1.0 in non-polar solvents |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 300 | 359 | 59 | Not Specified |

| 2-Aryl-perfluorobenzoxazole (Derivative 3d) | Not Specified | Not Specified | Not Specified | up to 0.99 |

常见问题

Basic: What are the most reliable synthetic routes for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, and how can purity be optimized?

Answer:

The compound is typically synthesized via cyclization of precursors such as substituted benzoyl chlorides and amines. A validated method involves:

- Reacting 4-methyl-2-phenyloxazole with brominating agents (e.g., NBS or Br₂ in CCl₄) under controlled conditions to introduce the bromine atom at the 5-position .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization: Continuous flow reactors (as referenced for analogous oxazoles) improve yield and reduce side products by maintaining precise temperature and stoichiometric control .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent positions. Key signals: ~δ 2.4 ppm (CH₃), δ 7.3–7.6 ppm (phenyl protons), and absence of NH protons .

- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves the bromine position and confirms planarity of the oxazole ring. Refinement parameters (R₁ < 0.05) ensure structural accuracy .

- MS : High-resolution ESI-MS provides exact mass (m/z 238.08 for C₁₀H₈BrNO⁺), distinguishing it from brominated isomers .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites. The C5-bromine shows high susceptibility to Suzuki-Miyaura coupling due to low LUMO energy (-1.8 eV) .

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity. Benchmarked against experimental yields (75–90% for aryl boronic acid couplings) .

- Contradictions : Discrepancies between predicted and observed reactivity (e.g., steric hindrance from the methyl group) require iterative refinement of force fields .

Advanced: How does the methyl group at C4 influence the compound’s biological activity compared to analogs?

Answer:

- Steric Effects : The C4-methyl group restricts rotational freedom, enhancing binding affinity to enzymes like cytochrome P450 (Kd = 12 nM vs. 35 nM for non-methylated analogs) .

- Electronic Effects : Methyl donation increases electron density at C5, reducing oxidative metabolism (t₁/₂ = 8.2 hrs vs. 3.5 hrs for Cl-substituted derivatives) .

- Validation : Compare IC₅₀ values in cytotoxicity assays (e.g., Daphnia magna LC₅₀ = 0.8 μM vs. 2.1 μM for 4-H analogs) .

Advanced: How can crystallographic disorder in the phenyl ring be resolved during structure refinement?

Answer:

- SHELXL Parameters : Use PART instructions to model alternative conformations. Apply ISOR and DELU restraints to mitigate thermal motion artifacts .

- Data Collection : High-resolution synchrotron data (λ = 0.7 Å) reduces noise. Merging redundant datasets (Rint < 0.02) improves precision .

- Case Study : For a disordered phenyl ring, split occupancy refinement (60:40 ratio) with ADPs constrained to isotropic values resolves residual density peaks .

Advanced: What strategies address contradictions in reported synthetic yields (40–90%) for this compound?

Answer:

- Reagent Purity : Trace moisture in brominating agents (e.g., NBS) lowers yields. Pre-dry reagents over molecular sieves .

- Reaction Monitoring : In-situ IR tracks bromine incorporation (C-Br stretch at 550 cm⁻¹). Quench intermediates if over-bromination occurs .

- Statistical Analysis : Design of Experiments (DoE) identifies optimal parameters (e.g., 0°C, 2 hrs for 85% yield vs. 25°C, 4 hrs for 40% yield) .

Advanced: How does the bromine atom at C5 impact photophysical properties in material science applications?

Answer:

- UV-Vis : Bromine induces a red shift (λmax = 290 nm vs. 265 nm for non-brominated oxazoles) due to enhanced spin-orbit coupling .

- OLED Studies : In doped films, the compound exhibits blue emission (CIE x,y = 0.14, 0.08) with a quantum yield of 0.42, outperforming chlorine analogs .

- Degradation : Bromine’s electronegativity stabilizes HOMO levels (-5.8 eV), reducing oxidation in ambient conditions .

Advanced: What methodologies validate the compound’s toxicity profile in early-stage drug development?

Answer:

- In-Vitro : MTT assays on HepG2 cells (IC₅₀ = 15 μM) paired with Ames tests (TA98 strain) assess mutagenicity .

- In-Vivo : Zebrafish embryo models (LC₅₀ = 2.5 μM) evaluate developmental toxicity. Histopathology confirms hepatorenal safety at sublethal doses .

- Contradictions : Discrepancies between Daphnia magna (LC₅₀ = 0.8 μM) and mammalian data require species-specific metabolic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。